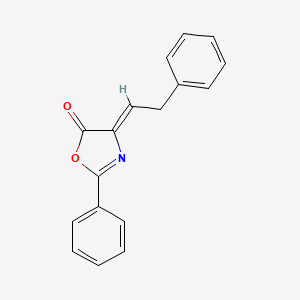
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group and an ethylidene group attached to the oxazole ring. It has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenylacetonitrile in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethyl sulfoxide
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one: Lacks the (Z)-configuration, which can affect its reactivity and biological activity.
4-(2-Phenylethylidene)oxazol-5(4H)-one: Lacks the phenyl group, resulting in different chemical properties.
2-Phenyl-4-(2-phenylethylidene)thiazol-5(4H)-one: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Uniqueness
(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is unique due to its specific configuration and the presence of both phenyl and ethylidene groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(2-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c19-17-15(12-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2/b15-12- |
InChI Key |
JSRKCWFZRCAKCL-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















